Pigment Red 264

Vue d'ensemble

Description

Pigment Red 264, also known as DPP Red TR, is a high-performance pigment with strong color strength . It is characterized by its excellent resistance to light and weather, and its transparent, bluish shade . It is similar in color shade to pigment red 177 . It is primarily used in high-quality industrial paints, automotive OEM paints, plastics, PVC, LDPE, HDPE, PP, PP fiber, PS, PUR, POM, ABS, rubbers, and packing inks .

Molecular Structure Analysis

The molecular formula of this compound is C30H20N2O2 . The molecular weight is 440.49 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is a red powder . It has a density of 1.38 g/cm3 , a specific surface area of 31.4 m2/g , and an oil absorption of 54.4 ml/100g . It exhibits excellent heat resistance up to 300°C , light fastness of 8 , and resistance to acid and alkali of 5 .Applications De Recherche Scientifique

Chemistry Inspired by Colors of Fruits, Flowers, and Wine

Research on natural plant pigments like anthocyanins and betalains, responsible for the red, purple, and blue colors in fruits, flowers, and red wines, contributes to understanding the chemistry and photochemistry of such pigments. These studies enhance knowledge of the complex chemistry and roles of these pigments in vivo, leading to novel semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).

Optical Properties of Red Pigments

The optical characterization of red pigments, including Pigment Red 264, in transparent form (particles less than 250 nm), contributes to understanding their absorption, reflection, and scattering properties. This research provides valuable parameters for their application in various fields (Heuer et al., 2011).

Eye Pigments and Color Perception

Studies on the eye pigments of organisms like Drosophila offer insights into the genetic and biochemical underpinnings of color perception. Understanding the biochemical pathways and genetic factors influencing eye pigments can inform broader biological and evolutionary studies (Ephrussi & Herold, 1944).

Human Red/Green Color Discrimination

Research on the molecular determinants of human red and green color vision helps in understanding the genetic and molecular basis of color perception. This knowledge is critical for applications in vision science and potentially in developing therapies for color vision deficiencies (Asenjo et al., 1994).

Antioxidant Constituents in Red Color Vegetables

Investigations into the antioxidant constituents of red color genotypes in plants like Amaranthus reveal important information about their health benefits, offering potential for nutritional and pharmaceutical applications (Sarker & Oba, 2019).

Molecular Genetics of Color Vision

Studies in the molecular genetics of color vision, including the genes encoding red pigments, inform our understanding of the genetic architecture and evolution of human vision. This research is pivotal in medical genetics and the development of treatments for vision disorders (Nathans et al., 1986).

Evolution and Diversity of Plant Red Pigments

Research into the biosynthesis and evolutionary aspects of red plant pigments like anthocyanins and betacyanins aids in understanding plant diversity and evolution, with implications for agricultural and horticultural applications (Sakuta, 2013).

Mécanisme D'action

Target of Action

Pigment Red 264, also known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo(3,4-C)pyrrole or by its CAS number 4951S6W1JX, is primarily used as a colorant. Its primary targets are the visual receptors in the human eye. It interacts with these receptors by reflecting specific wavelengths of light, which are then perceived as the color red .

Mode of Action

The mode of action of this compound lies in its light absorption properties. The chromophore in its structure absorbs specific wavelengths of light in the visible spectrum, reflecting the remaining wavelengths that we perceive as the red color. This interaction results in the compound’s characteristic coloration effect.

Pharmacokinetics

Its properties such as particle size, oil absorption, specific gravity, and ph value can impact its performance and stability in various applications .

Result of Action

The result of this compound’s action is the perception of the color red. When applied to a surface, it absorbs certain wavelengths of light and reflects others. The reflected light enters the human eye, interacts with visual receptors, and is perceived as the color red.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its light and weather fastness - the ability to resist fading or degradation under light exposure and weather conditions - are crucial for its performance in outdoor applications . Furthermore, its heat stability can impact its use in various industrial processes .

Analyse Biochimique

Biochemical Properties

Pigment Red 264 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the formation of reactive oxygen species, which can further interact with cellular components, leading to oxidative stress. Additionally, this compound can bind to albumin, a major protein in the blood, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. This compound can also impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes, such as cytochrome P450, leading to changes in the metabolism of various substances. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression. These interactions can lead to alterations in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can degrade, leading to changes in its biochemical properties and effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can cause toxic effects, including oxidative stress and damage to cellular components .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of many substances, and their interaction with this compound can lead to the formation of reactive metabolites. These metabolites can further interact with cellular components, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Albumin, a major protein in the blood, can bind to this compound, affecting its distribution within the body. Additionally, transporters such as ATP-binding cassette transporters can facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation within cells .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct this compound to organelles such as the mitochondria, where it can influence cellular metabolism and energy production. The localization of this compound within cells can also impact its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

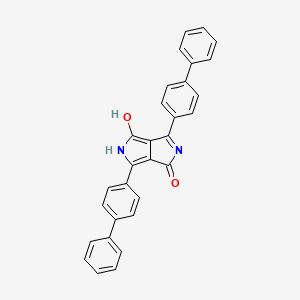

3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEFQMYEANTVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893830 | |

| Record name | Pigment Red 264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88949-33-1 | |

| Record name | Pigment Red 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment Red 264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 264 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

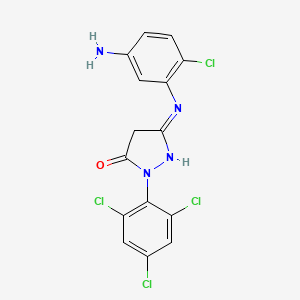

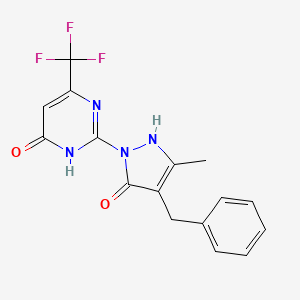

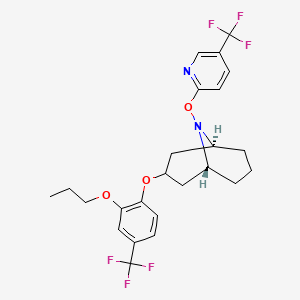

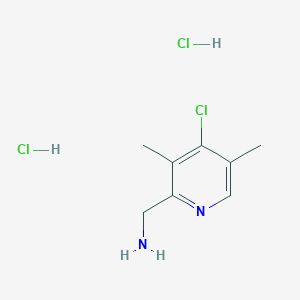

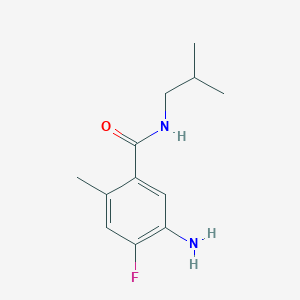

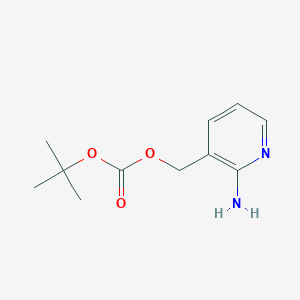

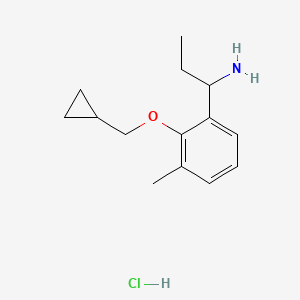

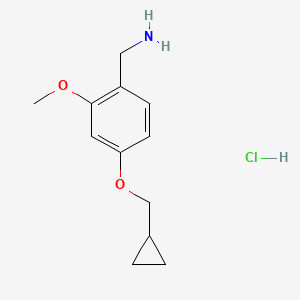

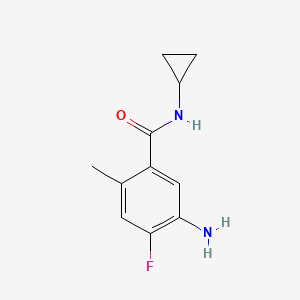

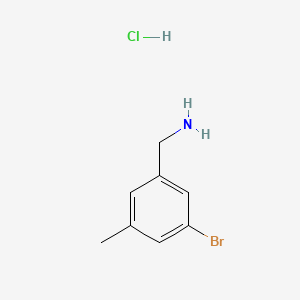

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)

![2-Bromo-5-methoxy-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384024.png)

![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)